阿狄西亚醌 A

描述

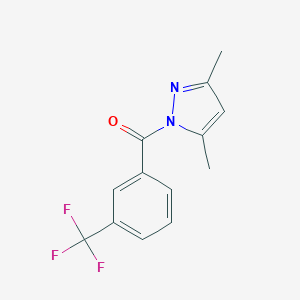

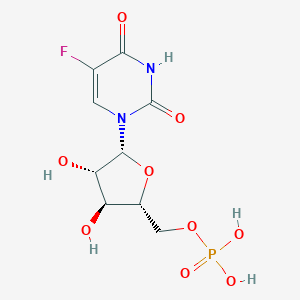

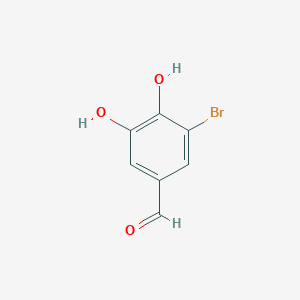

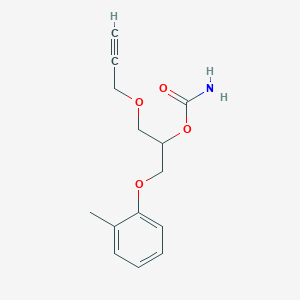

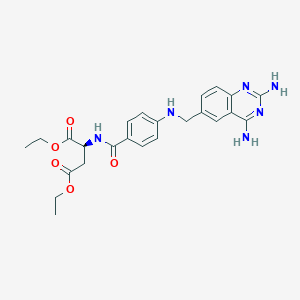

Ardisiaquinone A is a chemical compound found in plants in the genus Ardisia . It is one of the ardisiaquinones, a group of closely related compounds that were first isolated in 1968 from Ardisia sieboldii . Chemically, ardisiaquinones consist of two variably-substituted 1,4-benzoquinone units connected by a long alkyl or alkenyl chain .

Synthesis Analysis

Ardisiaquinone A has been synthesized efficiently via a cross-coupling reaction . The synthesis involved a reaction between the yne and the iodide derived from a common intermediate . The inhibitory activity for Ardisiaquinone A and its derivatives has also been reported .Molecular Structure Analysis

Ardisiaquinone A contains a total of 79 bonds, including 39 non-H bonds, 9 multiple bonds, 18 rotatable bonds, 9 double bonds, 2 six-membered rings, 4 ketones (aliphatic), 2 hydroxyl groups, and 2 ethers (aliphatic) .Chemical Reactions Analysis

Ardisiaquinone A is of research interest because it possesses 5-lipoxygenase (5-LOX) inhibitor activity . It has been shown to protect against liver injury in an animal model of ischemia-reperfusion injury .科学研究应用

抗癌潜力

- 抑制 HepG2 细胞生长:阿狄西亚醌 A 在体外对人肝癌细胞 (HepG2) 表现出显着的细胞毒性。这表明其在癌症治疗中具有潜在用途,特别是肝癌 (Newell 等,2010).

- 白血病细胞系生长抑制:来自阿狄西亚 kivuensis 的烷基苯醌衍生物,包括阿狄西亚醌 A,对白血病细胞表现出显着的抗增殖活性,表明其在白血病治疗中具有潜力 (Paul 等,2014).

抗菌活性

- 对革兰氏阳性菌和真菌的疗效:阿狄西亚醌 A 对某些革兰氏阳性菌和真菌表现出显着的抗菌活性,表明其可用于治疗由这些病原体引起的感染 (Paul 等,2014).

抗过敏和抗炎作用

- 5-脂氧合酶抑制:发现阿狄西亚醌 A 是一种有效的 5-脂氧合酶抑制剂,可以减少过敏反应和炎症。它抑制了大鼠腹膜肥大细胞中半胱氨酰白三烯的产生,并在豚鼠变应原诱导的气管压中显示出疗效 (福石等,2001).

- 肝缺血再灌注损伤保护:该化合物还对大鼠肝缺血再灌注损伤表现出保护作用,突出了其在肝脏保护中的潜力 (松井等,2005).

合成和结构分析

- 阿狄西亚醌 A 的全合成:研究还集中在阿狄西亚醌 A 的全合成上,提供了对其化学结构和批量生产潜力的见解 (福山等,1994).

未来方向

Ardisiaquinone A has shown cytotoxicity against a panel of cancer cell lines and brine shrimps . It also exhibited anti-inflammatory effects through inhibiting protein denaturation, cyclooxygenase-2 activity, and nitrite formation . These activities suggest that Ardisiaquinone A and its derivatives deserve further investigation for their suitability as candidates or leads to develop anticancer and anti-inflammatory drugs .

属性

IUPAC Name |

2-hydroxy-3-[(Z)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-5-methoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O8/c1-37-25-19-23(31)27(33)21(29(25)35)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22-28(34)24(32)20-26(38-2)30(22)36/h3-4,19-20,33-34H,5-18H2,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYDDJMZYDRCOF-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)C(=C(C1=O)CCCCCCC/C=C\CCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ardisiaquinone A | |

CAS RN |

18799-05-8 | |

| Record name | Ardisiaquinone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018799058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。